4-Nonyl-1,3-dioxane
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Overview
Description
4-Nonyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is notable for its nonyl group attached to the fourth carbon of the dioxane ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nonyl-1,3-dioxane can be synthesized through the acetalization of nonyl aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Nonyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nonyl group, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted dioxanes depending on the nucleophile used
Scientific Research Applications
4-Nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 4-Nonyl-1,3-dioxane involves its interaction with cellular membranes and enzymes. It can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .
Comparison with Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but lacking the nonyl group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent.
Uniqueness of 4-Nonyl-1,3-dioxane: The presence of the nonyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring non-polar characteristics. This structural modification also enhances its reactivity and potential bioactivity compared to its simpler counterparts .
Properties
CAS No. |
793733-96-7 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
4-nonyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-15-13/h13H,2-12H2,1H3 |
InChI Key |
HGHGHILZYXQYES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCOCO1 |
Origin of Product |
United States |
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